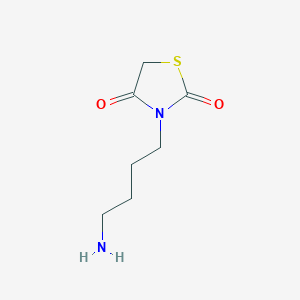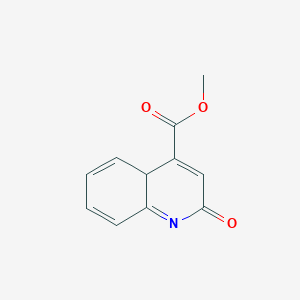![molecular formula C9H13BrN2O6 B12359368 5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359368.png)
5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromocytidine typically involves the bromination of cytidine. One common method is the reaction of cytidine with bromine in an aqueous solution. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the cytosine ring. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
Industrial production of 5-bromocytidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
5-bromocytidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form 5-bromo-2’-deoxyuridine or reduction to form 5-bromo-2’-deoxycytidine.
Hydrolysis: Under acidic or basic conditions, 5-bromocytidine can hydrolyze to form cytidine and bromide ions.
Common Reagents and Conditions
Bromine: Used for the bromination of cytidine.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
5-bromo-2’-deoxyuridine: Formed by oxidation.
5-bromo-2’-deoxycytidine: Formed by reduction.
Various substituted derivatives: Formed by substitution reactions.
Aplicaciones Científicas De Investigación
5-bromocytidine has several scientific research applications:
DNA Labeling: It is used as a marker for DNA synthesis in proliferating cells. This application is particularly useful in cell biology and cancer research.
Antitumor Agent: It has shown potential as an antitumor agent due to its ability to incorporate into DNA and disrupt cell division.
Radiation Sensitizer: It enhances the sensitivity of cancer cells to radiation therapy, making it a valuable tool in cancer treatment.
Mecanismo De Acción
The mechanism of action of 5-bromocytidine involves its incorporation into DNA during replication. Once incorporated, it can cause DNA strand breaks and disrupt the normal function of the DNA, leading to cell death. This property makes it effective as an antitumor agent and a radiation sensitizer. The molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2’-deoxyuridine: Another brominated nucleoside analog used for DNA labeling and cancer treatment.
5-fluorocytidine: A fluorinated analog with similar applications in cancer research.
5-iodocytidine: An iodinated analog used in biochemical research.
Uniqueness
5-bromocytidine is unique due to its specific bromination at the 5-position, which imparts distinct chemical and biological properties. Its ability to incorporate into DNA and disrupt cell division makes it a valuable tool in cancer research and treatment. Additionally, its use as a radiation sensitizer further enhances its therapeutic potential .
Propiedades
Fórmula molecular |
C9H13BrN2O6 |
|---|---|
Peso molecular |
325.11 g/mol |
Nombre IUPAC |
5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h3-6,8,13-15H,1-2H2,(H,11,16,17)/t3?,4-,5-,6-,8-/m1/s1 |
Clave InChI |
ZASSNJWRFDADTN-NLQUXFCRSA-N |
SMILES isomérico |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br |
SMILES canónico |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12359305.png)












